molecular formula C15H15FN2O2 B3085309 N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide CAS No. 1153549-60-0

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide

Cat. No.: B3085309
CAS No.: 1153549-60-0
M. Wt: 274.29 g/mol
InChI Key: GUOZNBCAPQHYFU-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This phenoxy acetamide derivative is designed for research applications only and falls under a class of compounds recognized for their diverse biological activities. Phenoxy acetamide derivatives, as a structural class, have been extensively investigated for their potent pharmacological properties, particularly as anti-cancer agents . Recent studies on novel phenoxy thiazole and other phenoxy-based analogs have demonstrated promising cytotoxic and anti-proliferative efficacy against multiple cancer cell lines, with specific compounds showing activity at low micromolar concentrations (e.g., IC50 values ~13 μM) . The molecular framework of phenoxy acetamides allows for interaction with key biological targets, potentially leading to the disruption of cancer cell growth and the induction of apoptosis (programmed cell death) . The presence of the 5-amino-2-fluorophenyl moiety in its structure is a common feature in many biologically active molecules, contributing to its binding affinity and specificity. Researchers utilize this compound primarily in in vitro studies to explore its mechanism of action, evaluate its potency, and assess its potential as a lead compound for the development of new anti-cancer therapies . Its properties are also relevant for structure-activity relationship (SAR) studies, helping to refine and develop more effective and safer pharmaceutical agents. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-3-2-4-12(7-10)20-9-15(19)18-14-8-11(17)5-6-13(14)16/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOZNBCAPQHYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration can introduce a nitro group, which is subsequently reduced to an amino group.

    Ether Formation: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction.

    Acetamide Formation: Finally, the acetamide moiety can be formed by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups at the fluorine position.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and reported biological activities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
This compound (Target Compound) 1153549-60-0 C₁₅H₁₅FN₂O₂ 274.29 5-amino-2-fluorophenyl, 3-methylphenoxy Research compound; no direct activity data
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide 953739-94-1 C₁₄H₁₂ClFN₂O₂ 294.71 5-amino-2-fluorophenyl, 2-chlorophenoxy Irritant (Xi hazard class)
N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide 1020056-25-0 C₁₇H₁₉FN₂O₂ 302.35 5-amino-2-fluorophenyl, 2-isopropylphenoxy Discontinued product
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide 953728-83-1 C₁₆H₁₈N₂O₃ 286.33 5-amino-2-methoxyphenyl, 3-methylphenoxy Intermediate with unspecified activity
N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)-acetamide (NAPMA) Not provided C₂₁H₂₄N₃O₃ 366.44 4-acetyl-piperazinylphenyl, 3-methylphenoxy Inhibits osteoclast differentiation; antiosteoporotic
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) Not provided C₂₃H₁₈FN₃O₃S 435.47 Thiadiazole-pyridyl core, 2-fluoro-phenoxy Cytotoxic (IC₅₀ = 1.8 µM on Caco-2 cells)

Structural and Functional Insights

Substituent Effects on Bioactivity :
  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in the target compound (electron-withdrawing) may enhance metabolic stability and binding affinity compared to analogs with methoxy (electron-donating) or chlorine substituents .
  • Phenoxy Substituent Position: The 3-methylphenoxy group in the target compound contrasts with the 2-chlorophenoxy (CAS 953739-94-1) and 2-isopropylphenoxy (CAS 1020056-25-0) analogs. Positional differences influence steric hindrance and interaction with biological targets. For example, NAPMA's 3-methylphenoxy group contributes to osteoclast inhibition via RANKL signaling modulation .

Methodological Considerations

  • MTT Assays : Widely used to evaluate cytotoxicity (e.g., ) and cell viability (e.g., NAPMA in ). The target compound’s activity could be similarly assessed using this method.
  • In Silico Studies : Pyridine-containing acetamides () showed binding affinities better than −22 kcal/mol for SARS-CoV-2 Mpro, suggesting computational approaches for predicting the target compound’s interactions .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H17F N2O2
  • Molecular Weight : Approximately 274.29 g/mol
  • CAS Number : 1153549-60-0

The compound features an amino group, a fluorine atom, and a phenoxy group, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. It has been shown to interact with penicillin-binding proteins, promoting cell lysis in bacterial strains such as Klebsiella pneumoniae .
  • Receptor Interaction : The compound may also modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis .

Antibacterial Activity

This compound has demonstrated promising antibacterial properties. In vitro assays have shown effective inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae8 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These results suggest the compound's potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory effects. In cellular assays, the compound reduced pro-inflammatory cytokine production in activated macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α150 ± 1080 ± 5
IL-6120 ± 860 ± 4

This reduction in cytokine levels highlights the compound's potential for managing inflammatory diseases.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro tests on various cancer cell lines revealed significant cytotoxic effects:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)13.73 ± 2.32
A549 (Lung Cancer)6.6 ± 0.6
HepG2 (Liver Cancer)6.9 ± 0.7

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Activity : A study indicated that related compounds exhibited potent inhibition of Zika virus protease, suggesting a broader antiviral potential for structurally similar compounds .
  • In Vivo Studies : Animal models have demonstrated that the compound can reduce tumor growth in xenograft models, supporting its anticancer efficacy .
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics, indicating potential for oral administration .

Q & A

Q. What are the optimal synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide?

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the phenyl rings followed by coupling reactions. Key steps include:

  • Amination : Introduction of the amino group on the fluorophenyl ring under controlled pH and temperature to avoid over-substitution .
  • Acetamide formation : Reaction of the intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF, monitored by TLC .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by NMR and HPLC .

Q. How can researchers characterize the structural integrity of this compound?

Advanced analytical techniques are critical:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic ring functionalization (e.g., distinguishing 5-amino-2-fluorophenyl from regioisomers) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₅FN₂O₂) and isotopic patterns .
  • X-ray crystallography : For definitive structural elucidation, though this requires high-purity crystals .

Q. What solvent systems are compatible with this compound for biological assays?

The compound’s solubility varies:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (1–10 mM), with dilution in PBS or cell culture media ≤0.1% to avoid cytotoxicity .
  • Hydrophobic interactions : Methanol/water mixtures for HPLC analysis (C18 column, gradient elution) .

Advanced Research Questions

Q. How do electronic effects of the 3-methylphenoxy and 5-amino-2-fluorophenyl groups influence reactivity?

  • Electron-donating methyl group : Stabilizes the phenoxy oxygen, enhancing nucleophilic aromatic substitution (SNAr) at the fluorophenyl ring .
  • Amino group : Acts as a strong electron donor, potentially forming intramolecular hydrogen bonds with the acetamide carbonyl, affecting conformation and bioavailability .
  • Fluorine substituent : Increases electrophilicity at the ortho position, enabling selective derivatization (e.g., Suzuki coupling) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Impurity profiles : Trace byproducts (e.g., unreacted intermediates) can skew results. Validate purity via HPLC-MS before assays .
  • Assay conditions : Optimize buffer pH (e.g., 7.4 vs. 6.5) and redox environments to mimic physiological states .
  • Target redundancy : Use CRISPR/Cas9-knockout models to confirm specificity for suspected kinases or GPCRs .

Q. How can computational methods predict metabolic pathways for this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative metabolism sites (e.g., methylphenoxy C-H bonds) .
  • Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential metabolites .
  • ADMET predictors : Tools like SwissADME estimate logP (∼2.8), suggesting moderate blood-brain barrier permeability .

Methodological Challenges and Solutions

Q. Why does the compound exhibit batch-to-batch variability in yield?

Common issues include:

  • Amination step : Incomplete deprotection of the nitro precursor (if used) due to suboptimal Pd/C hydrogenation conditions. Monitor by FTIR for nitro group reduction (∼1520 cm⁻¹ peak disappearance) .
  • Side reactions : Competitive hydrolysis of the acetamide in aqueous conditions. Use anhydrous solvents and molecular sieves .

Q. How to design SAR studies for optimizing bioactivity?

  • Core modifications : Replace 3-methylphenoxy with 3-chloro or 3-methoxy groups to assess steric/electronic effects .
  • Amino group derivatization : Introduce acyl or sulfonyl protecting groups to modulate solubility and membrane permeability .
  • Fluorine substitution : Test 2-fluoro vs. 4-fluoro analogs to evaluate positional impact on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide

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